molecular formula C26H26FN3O3S B2401343 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 946219-75-6

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea

Cat. No. B2401343
CAS RN: 946219-75-6
M. Wt: 479.57
InChI Key: YGZNGENKXMFUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is a synthetic compound that belongs to the class of sulfonylureas. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology.

Mechanism of Action

The exact mechanism of action of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cellular processes, such as protein synthesis and DNA replication. This leads to the inhibition of cell growth and proliferation, which is the basis for its potential therapeutic applications in oncology.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes involved in cellular processes, as well as its potential to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that it can inhibit the growth of tumors and reduce tumor volume in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea in lab experiments is its potential therapeutic applications in various fields of medicine, including oncology, neurology, and endocrinology. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for research on 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea. One direction is to investigate its potential therapeutic applications in other fields of medicine, such as cardiology and immunology. Another direction is to optimize its use in different applications by understanding its exact mechanism of action and identifying potential drug targets. Additionally, further research is needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea involves the reaction of 1-benzyl-2-methyl-1H-indole-3-carboxylic acid with 4-fluorobenzylamine, followed by the addition of sulfonyl chloride and subsequent deprotection. The final product is obtained after purification by column chromatography.

Scientific Research Applications

1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorobenzyl)urea has been extensively studied for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. In neurology, it has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases. In endocrinology, it has been studied for its potential antidiabetic effects, as sulfonylureas are known to stimulate insulin secretion.

properties

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-[(4-fluorophenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O3S/c1-19-25(23-9-5-6-10-24(23)30(19)18-21-7-3-2-4-8-21)34(32,33)16-15-28-26(31)29-17-20-11-13-22(27)14-12-20/h2-14H,15-18H2,1H3,(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZNGENKXMFUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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